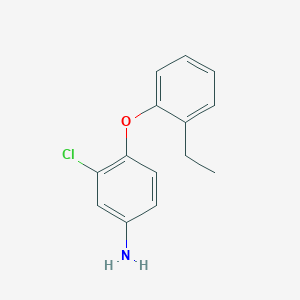

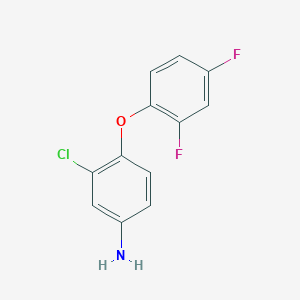

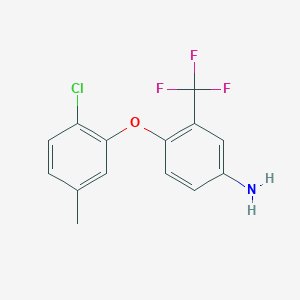

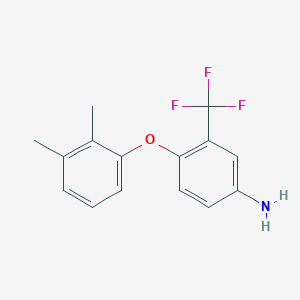

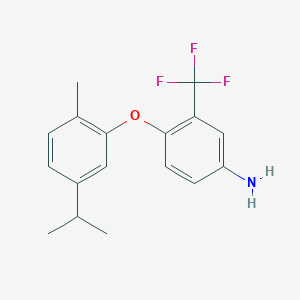

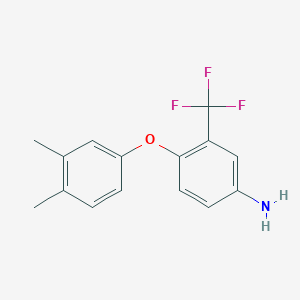

4-(4-Ethoxyphenoxy)-2-(trifluoromethyl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

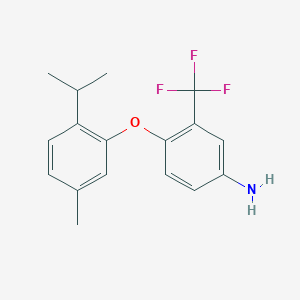

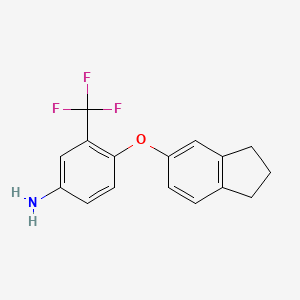

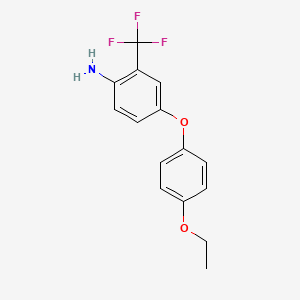

“4-(4-Ethoxyphenoxy)-2-(trifluoromethyl)aniline” is a chemical compound with the molecular formula C15H14F3NO2 and a molecular weight of 297.27 . It belongs to the category of anilines, which are chemicals that have aromatic rings with an amino group .

Synthesis Analysis

The synthesis of such compounds often involves the trifluoromethylarylation of alkenes using anilines . This method allows for the trifluoromethylarylation of alkenes using anilines, for the first time, with no need for additives, transition metals, photocatalysts, or an excess of reagents .Molecular Structure Analysis

The molecular structure of “4-(4-Ethoxyphenoxy)-2-(trifluoromethyl)aniline” can be represented by the SMILES stringCCOC1=C(C=C(N)C=C1)C(F)(F)F . Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(4-Ethoxyphenoxy)-2-(trifluoromethyl)aniline” include a boiling point of 72-73 °C/8 mmHg, a density of 1.325 g/mL at 25 °C, and a refractive index n20/D 1.466 (lit.) .Scientific Research Applications

Organic Synthesis

Trifluoromethylarylation of Alkenes: This compound is utilized in the trifluoromethylarylation of alkenes. The process involves the simultaneous introduction of an aromatic and a trifluoromethyl group into alkenes, creating two new carbon-carbon bonds . This reaction is significant for the synthesis of complex organic molecules that have applications in pharmaceuticals and agrochemicals.

Safety and Hazards

Mechanism of Action

Target of Action

Anilines, a class of compounds to which this molecule belongs, are known to be widespread and useful chemical species .

Mode of Action

Anilines have been reported to be involved in the trifluoromethylarylation of alkenes . This process involves the use of anilines as a non-prefunctionalized aromatic source and the simultaneous activation of trifluoromethyl hypervalent iodine reagent .

Result of Action

The trifluoromethylarylation of alkenes using anilines has been reported, which could suggest potential applications in organic synthesis .

Action Environment

It’s worth noting that the trifluoromethylarylation of alkenes using anilines was reported to involve hexafluoroisopropanol (hfip) as a unique solvent, establishing a hydrogen bonding network with aniline and trifluoromethyl reagent .

properties

IUPAC Name |

4-(4-ethoxyphenoxy)-2-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3NO2/c1-2-20-10-3-5-11(6-4-10)21-12-7-8-14(19)13(9-12)15(16,17)18/h3-9H,2,19H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMLGSARXECGDAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)OC2=CC(=C(C=C2)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Ethoxyphenoxy)-2-(trifluoromethyl)aniline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.